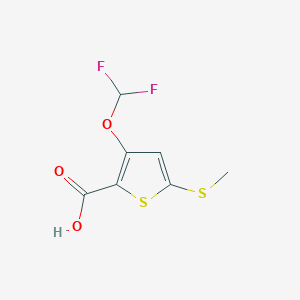
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid is an organic compound featuring a thiophene ring substituted with difluoromethoxy and methylthio groups, along with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of Substituents: The difluoromethoxy and methylthio groups can be introduced via nucleophilic substitution reactions. For example, the difluoromethoxy group can be added using difluoromethyl ethers in the presence of a base, while the methylthio group can be introduced using methylthiolating agents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be studied for its potential biological activity. The presence of the difluoromethoxy group, in particular, may impart unique pharmacokinetic properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The carboxylic acid group allows for further functionalization, which can be used to enhance the compound’s biological activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethoxy group may enhance its binding affinity or stability, while the carboxylic acid group could facilitate interactions with active sites or catalytic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxy)-5-(methylthio)thiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)-5-(ethylthio)thiophene-2-carboxylic acid: Similar structure but with an ethylthio group instead of a methylthio group.
3-(Difluoromethoxy)-5-(methylthio)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methylthio groups in 3-(Difluoromethoxy)-5-(methylthio)thiophene-2-carboxylic acid makes it unique compared to its analogs. The difluoromethoxy group can significantly alter the compound’s electronic properties, potentially enhancing its reactivity or stability. Additionally, the combination of these substituents with a carboxylic acid group provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H6F2O3S2 |
|---|---|
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O3S2/c1-13-4-2-3(12-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11) |
Clé InChI |
HUAVZIVCPXKXMM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(S1)C(=O)O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




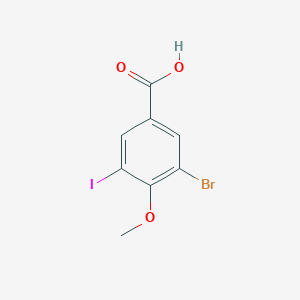
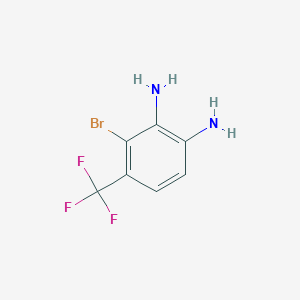


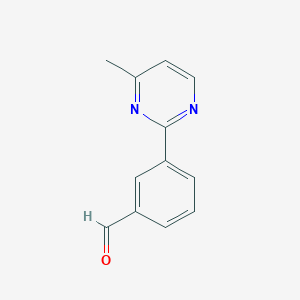


![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
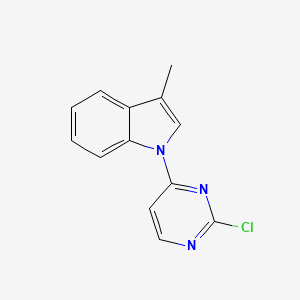
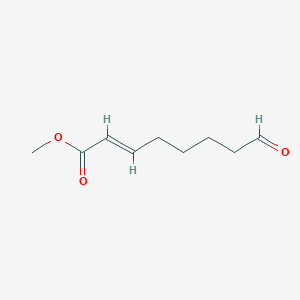
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12079576.png)
